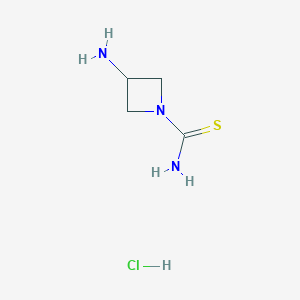
3-Aminoazetidine-1-carbothioamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoazetidine-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C4H10ClN3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoazetidine-1-carbothioamide hydrochloride typically involves the reaction of 3-azetidinone with thioamide under specific conditions. One common method starts with Boc-protected 3-azetidinone, which undergoes a series of reactions including nucleophilic substitution and deprotection to yield the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidine-1-carbothioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-Aminoazetidine-1-carbothioamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. For example, as a potential triple reuptake inhibitor, it may inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Aminoazetidine: A simpler derivative without the carbothioamide group.
3-Aminoazetidine-1-carboxylate: Another derivative with a carboxylate group instead of a carbothioamide group.
Uniqueness
3-Aminoazetidine-1-carbothioamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to act as a triple reuptake inhibitor sets it apart from other azetidine derivatives .
Properties
Molecular Formula |
C4H10ClN3S |
|---|---|
Molecular Weight |
167.66 g/mol |
IUPAC Name |
3-aminoazetidine-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H9N3S.ClH/c5-3-1-7(2-3)4(6)8;/h3H,1-2,5H2,(H2,6,8);1H |
InChI Key |
VFZKSHMCCJRECE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=S)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















